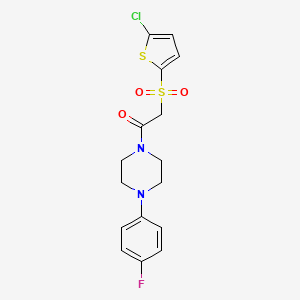

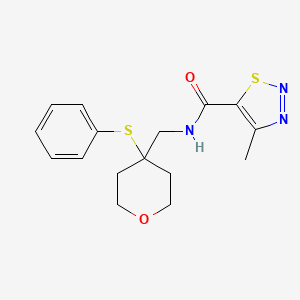

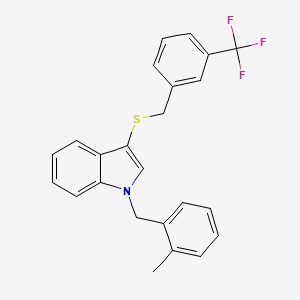

![molecular formula C14H10O3 B2453700 2-hydroxydibenzo[b,e]oxepin-11(6H)-one CAS No. 50456-78-5](/img/structure/B2453700.png)

2-hydroxydibenzo[b,e]oxepin-11(6H)-one

Vue d'ensemble

Description

2-Hydroxydibenzo[b,e]oxepin-11(6H)-one is a chemical compound with the molecular formula C14H10O3 . It’s an intermediate product of Doxepin .

Synthesis Analysis

The synthesis of dibenzo[b,e]oxepin-11(6H)-one derivatives has been reported in the literature . One method involves the use of 2-(Phenoxymethyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by means of IR, 1H-NMR, 13C-NMR, and MS .Applications De Recherche Scientifique

Synthesis and Biological Activity

A novel synthesis method for dibenzo[b,e]oxepin-11(6H)-ones was developed, using a cooperative system consisting of FeCl2 and Cl2CHOCH3. This method, showing compatibility with various functional groups, yielded good to excellent outcomes and high regioselectivity. This synthesis was applied to create a small library of oxepin-based derivatives, which were then evaluated for biological activities using the nematode Caenorhabditis elegans, demonstrating their potential in anthelmintic discovery (Scoccia et al., 2017).

Pharmacological Applications

Dibenzo[b,e]oxepin-11(6H)-one derivatives were found to have significant pharmacological potential. For instance, disubstituted dibenzo[b,e]oxepin-11(6H)-ones demonstrated inhibitory effects on tumor necrosis factor-α release in human whole blood, indicating potential use in p38α enzyme inhibition and anti-cytokine activity (Baur et al., 2013).

Antimicrobial Activity

A series of dibenzo[b,e]oxepin-11(6H)-one derivatives displayed antimicrobial activity against various strains, including Methicillin-Resistant Staphylococcus Aureus (MRSA) and Escherichia coli. This study highlighted that certain structural modifications, such as replacing oxygen with sulfur, significantly enhanced the antimicrobial efficacy of these compounds (Sadek et al., 2011).

Anthelmintic Agents

Dibenzo[b,e]oxepin-11(6H)-one scaffolds were identified as promising targets for anthelmintic drug development. A study synthesized a range of these compounds and assessed their biological activity, again using the model organism Caenorhabditis elegans, indicating their potential as anthelmintic agents (Gerbino et al., 2016).

Antiallergic Properties

Compounds related to dibenzo[b,e]oxepin-11(6H)-one demonstrated notable antiallergic properties. A study synthesized several derivatives which showed potent inhibitory effects on allergic reactions in animal models, indicating their potential as antiallergic agents (Ohshima et al., 1992).

Propriétés

IUPAC Name |

2-hydroxy-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-5-6-13-12(7-10)14(16)11-4-2-1-3-9(11)8-17-13/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQGGUMGWGCEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

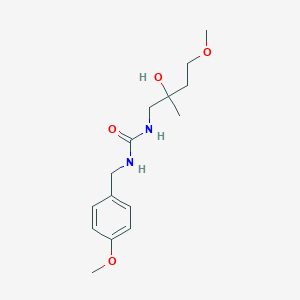

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2453617.png)

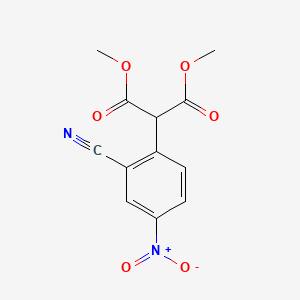

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2453627.png)

![3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2453639.png)

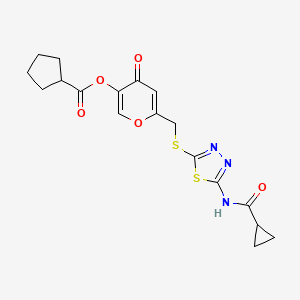

![1-(3-(diethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2453640.png)